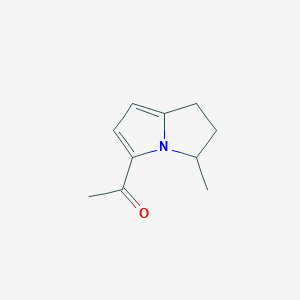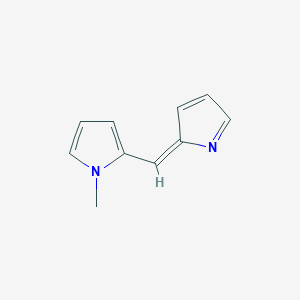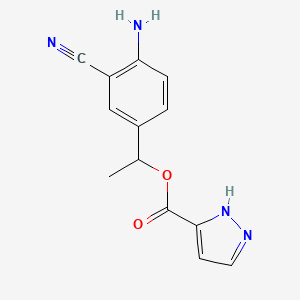![molecular formula C7H5FN2 B12869450 3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
3-Fluoro-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolo[3,2-b]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 3-Fluoro-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropyridine with a suitable pyrrole derivative under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
3-Fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
3-Fluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. Upon binding, the compound can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the study.
Comparación Con Compuestos Similares
3-Fluoro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Chloro-1H-pyrrolo[3,2-b]pyridine: The presence of a chlorine atom instead of fluorine can lead to variations in the compound’s properties and applications.
3-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar to the chloro derivative, the bromo compound exhibits distinct characteristics due to the different halogen atom.
Propiedades
Fórmula molecular |
C7H5FN2 |
|---|---|
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
3-fluoro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H |
Clave InChI |
PSYGTSZQFYLWFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)






![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)

